molecular formula C20H20ClN5O3 B2963844 ethyl 1-(5-{[(2-chloroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate CAS No. 477712-85-9

ethyl 1-(5-{[(2-chloroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B2963844
CAS No.: 477712-85-9
M. Wt: 413.86
InChI Key: RNFPYYFVAYVPPP-UHFFFAOYSA-N
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Description

Ethyl 1-(5-{[(2-chloroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a chemical compound . It is available for pharmaceutical testing .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed efficient methodologies for synthesizing a range of novel compounds using ethyl 1-(5-{[(2-chloroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate or related derivatives as starting materials or intermediates. These methods often involve condensation reactions with activated carbonyl groups, leading to the creation of new N-fused heterocyclic products with good to excellent yields (Ghaedi et al., 2015). Similarly, the compound has been utilized in the synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, demonstrating its versatility in producing a wide array of chemical structures (Lebedˈ et al., 2012).

Crystal Structure Determination

The crystal structure of related pyrazole derivatives has been analyzed, contributing to the understanding of their structural properties and potential functionalities. These studies provide insights into the molecular arrangement and intermolecular interactions, which are crucial for designing compounds with desired physical and chemical characteristics (Minga, 2005).

Potential Pharmacological Activities

Although the requirement was to exclude drug use, dosage, and side effects information, it's worth noting that research into this compound and its derivatives often explores their potential pharmacological activities. Investigations into novel pyrazole derivatives, for instance, have identified compounds with promising antimicrobial and anticancer activities, highlighting the therapeutic potential of these chemicals (Hafez et al., 2016).

Properties

IUPAC Name

ethyl 1-[5-[(2-chlorophenyl)carbamoylamino]pyridin-2-yl]-3,5-dimethylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O3/c1-4-29-19(27)18-12(2)25-26(13(18)3)17-10-9-14(11-22-17)23-20(28)24-16-8-6-5-7-15(16)21/h5-11H,4H2,1-3H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFPYYFVAYVPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C2=NC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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